Product packaging for 4-(Butylamino)benzamide(Cat. No.:)

4-(Butylamino)benzamide

Cat. No.: B13273330
M. Wt: 192.26 g/mol
InChI Key: KTWAICVCNDENTG-UHFFFAOYSA-N
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Description

4-(Butylamino)benzamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O B13273330 4-(Butylamino)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-(butylamino)benzamide

InChI

InChI=1S/C11H16N2O/c1-2-3-8-13-10-6-4-9(5-7-10)11(12)14/h4-7,13H,2-3,8H2,1H3,(H2,12,14)

InChI Key

KTWAICVCNDENTG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

The Benzamide Scaffold: a Privileged Structure in Medicinal Chemistry

The benzamide (B126) framework is a recurring motif in a vast array of pharmaceutical agents, underscoring its importance in drug design and discovery. researchgate.netresearchgate.net This structural unit, characterized by a benzene (B151609) ring attached to an amide functional group, offers a unique combination of properties that make it an attractive starting point for developing new therapeutic molecules. Its ability to form stable, neutral structures and participate in hydrogen bonding allows for effective interaction with biological targets. researchgate.net

The versatility of the benzamide scaffold is demonstrated by its presence in drugs with a wide range of pharmacological activities. These include agents for treating cardiac arrhythmias, as well as compounds with anti-convulsant, anti-inflammatory, analgesic, antidepressant, and antitumor properties. researchgate.net The adaptability of the benzamide core allows for modifications at various positions, enabling chemists to fine-tune the pharmacological profile of the resulting derivatives. For instance, the incorporation of different substituents can lead to potent and selective ligands for various receptors and enzymes. researchgate.netnih.gov

Therapeutic AreaExample of Benzamide Derivative ApplicationReference
OncologyAntitumor agents and potent anticancer properties when combined with sulphonamide moieties. researchgate.netresearchgate.net
CardiologyTreatment of cardiac arrhythmias. researchgate.net
NeurologyAnticonvulsant and antidepressant activities. researchgate.netmdpi.com
Pain ManagementAnalgesic properties. researchgate.net
Infectious DiseasesAntimicrobial and antimalarial agents. researchgate.net
InflammationAnti-inflammatory agents. researchgate.net

The Significance of 4 Butylamino Benzamide in Modern Research

Established Synthetic Routes and Reaction Pathways for the Benzamide Moiety

The construction of the benzamide core is a fundamental transformation in organic synthesis. Traditional methods have been refined over decades, providing reliable and high-yielding pathways to this essential functional group.

Direct condensation of a carboxylic acid and an amine is one of the most straightforward methods for forming an amide bond. researchgate.netresearcher.life This approach is atom-economical but often requires harsh conditions or activation to overcome the energetic barrier of the reaction. unimi.it To address this, various catalytic systems have been developed.

A notable green chemistry approach involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a heterogeneous catalyst. researchgate.netresearcher.life This system facilitates the direct condensation of benzoic acids and amines under ultrasonic irradiation, offering a rapid, mild, and efficient pathway to benzamide derivatives. researchgate.netresearcher.life The use of ultrasound serves as a green technology, and the catalyst is reusable, adding to the method's sustainability. researcher.life

Acid-catalyzed condensation represents another significant pathway. For example, the reaction between benzamide and glyoxal (B1671930) under acidic conditions has been studied in-depth, leading to a variety of complex products, including N,N'-(2,2-dihydroxyethane-1,1-diyl)dibenzamide. researchgate.netmdpi.comnih.gov These studies highlight the complexity of condensation reactions and the potential for domino or cascade processes to occur, yielding intricate molecular architectures from simple starting materials. nih.gov

Table 1: Catalytic Systems for Condensation Reactions in Benzamide Synthesis This table is interactive. You can sort and filter the data.

Catalyst/Reagent Starting Materials Conditions Key Advantages Reference
Diatomite earth@IL/ZrCl4 Benzoic acids, Amines Ultrasonic irradiation, Room temp. Green, rapid, high-yield, reusable catalyst researchgate.netresearcher.life
Acid (e.g., H+) Benzamide, Glyoxal Polar protic/aprotic solvents Access to complex dibenzamide structures researchgate.netmdpi.com

Beyond direct condensation, a wide array of amidation strategies have been developed, often involving the pre-activation of the carboxylic acid moiety. researchgate.net The classic approach involves converting a carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine. unimi.it However, this two-step process generates waste, prompting the development of more direct and sustainable alternatives. researchgate.net

Oxidative amidation is one such alternative, allowing for the synthesis of benzamides from aldehydes or benzylamines. researchgate.net For instance, an I2–TBHP system can be used for the oxidative amidation of benzylamines. researchgate.net Another approach is the electrochemical C(sp3)–H amidation, where a benzylic C-H bond is directly functionalized with a primary benzamide as the nucleophilic coupling partner. nih.gov This method avoids the use of costly metal catalysts and stoichiometric oxidants. nih.gov

Functional group transformations provide alternative routes to amides. organic-synthesis.com The Ritter reaction, for example, involves the reaction of a nitrile with a carbocation source to form a C-N bond, which upon hydrolysis yields a secondary amide. nih.gov More recent developments include copper-catalyzed deborylative amidation, which provides a novel disconnection for accessing chiral benzylic amides from alkyl boron reagents. acs.org This method demonstrates high functional group tolerance and can be performed on a gram scale with high enantioselectivity. acs.org

Table 2: Overview of Modern Amidation Strategies This table is interactive. You can sort and filter the data.

Strategy Precursors Key Features Reference
Oxidative Amidation Benzylamines, Benzyl cyanides Uses I2–TBHP system researchgate.net
Electrochemical C–H Amidation Benzylic substrates, Primary benzamides Metal-free, avoids stoichiometric oxidants nih.gov
Deborylative Amidation Alkyl boron reagents, Amides Copper-catalyzed, enantioconvergent acs.org
Ritter Reaction Nitriles, Carbocation source Forms C-N bond followed by hydrolysis nih.gov

Condensation Reactions in Benzamide Synthesis

Novel Approaches in the Preparation of Substituted this compound Systems

The synthesis of specifically substituted anilides, such as this compound, benefits from the development of novel and more efficient synthetic methods that offer greater control over selectivity and substrate scope.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines and their derivatives. nih.govwikipedia.org The synthesis of hindered amines, such as 4-(tert-butylamino)benzamide, has been achieved using innovative hydroamination methods with nitroarenes. sigmaaldrich.com This formal hydroamination provides access to traditionally challenging building blocks for medicinal chemistry. wikipedia.orgsigmaaldrich.com

Transition-metal catalysis is central to modern hydroamination. researchgate.net Rhodium and Iridium complexes have been used for the catalyst-controlled regiodivergent hydroamination of allylic amines with aniline (B41778) nucleophiles to produce various diamines with high selectivity. nih.gov The mechanism often involves the oxidative addition of the amine N-H bond to the metal center, followed by migratory insertion of the alkene. nih.gov Tantalum imido complexes have also been shown to catalyze the hydroamination of alkynes and even the intermolecular hydroamination of unactivated alkenes like norbornene with aniline. nih.gov

Table 3: Catalysts for Hydroamination in Anilide and Amine Synthesis This table is interactive. You can sort and filter the data.

Catalyst System Substrates Product Type Key Features Reference
Rhodium/Iridium Complexes Allyl amines, Anilines 1,2-, 1,3-, or 1,4-Diamines Regiodivergent, high chemoselectivity nih.gov
Tantalum Imido Complexes Alkynes, Norbornene, Aniline Imines/Enamines, Amines Catalyzes hydroamination of unactivated alkenes nih.gov
Not specified (Baran et al.) Olefins, Nitroarenes Hindered amines Formal hydroamination, broad utility sigmaaldrich.com

Cascade reactions, where multiple bond-forming events occur in a single pot, offer a powerful strategy for rapidly building molecular complexity from simple precursors. researchgate.net These reactions are particularly valuable for constructing complex heterocyclic and polycyclic frameworks. nih.gov For instance, iminium ion cascade reactions have been developed for the stereoselective synthesis of quinolizidine (B1214090) and indolizidine alkaloids. nih.gov

In the context of anilide synthesis, cascade reactions can be employed to create stereochemically defined products. A method for the diastereoselective synthesis of atropisomeric anilides, which possess axial chirality due to restricted rotation around a C-N bond, has been developed based on an intramolecular acyl transfer. whiterose.ac.uk This approach yields anilides in high diastereomeric ratios and high yields. whiterose.ac.uk Similarly, atroposelective synthesis of N-aryl indoles has been achieved through stereoselective nucleophilic aromatic substitution reactions involving planar chiral arene chromium complexes. acs.org Furthermore, organocatalytic three-component cascade reactions have been used for the enantioselective synthesis of axially chiral N-arylindoles. mdpi.com

Innovative Hydroamination Techniques in Anilide Synthesis

Synthesis of Derivatized this compound Structures

The core this compound scaffold can be modified to produce a wide range of derivatives with tailored properties. Synthetic strategies often involve building the benzamide core and then introducing further functionality, or using pre-functionalized starting materials.

One approach involves the synthesis of N-[4-(2,3-epoxypropoxy)phenyl]phthalimide, which can then be reacted with various amines. researchgate.net For example, reaction with tert-butylamine (B42293) yields N-[4-(3-tert-butylamino-2-hydroxypropoxy)phenyl]phthalimide. researchgate.net This demonstrates a modular approach where the butylamino group and other substituents are introduced in separate steps.

Another strategy involves the direct synthesis of more complex benzamides. For example, N-butyl-5-methyl-2-(m-tolyloxy)benzamide was synthesized as part of a study to create 2-(4-hydroxyphenoxy)benzamide derivatives. mdpi.com This synthesis involved an Ullmann coupling followed by ammonification with n-butylamine. mdpi.com

Furthermore, the synthesis of 4-amino-N-(4-aminophenyl)benzamide analogues has been explored as inhibitors of DNA methylation. nih.gov These syntheses often start with a protected 4-aminobenzoic acid, which is coupled to a substituted aniline. The protecting groups are then removed, and further modifications are made to the terminal amino groups. For instance, N-[4-(2-Amino-6-methylpyrimidin-4-ylamino)-phenyl]-4-(quinolin-4-ylamino)benzamide (SGI-1027) and its derivatives are built through sequential amide bond formations and nucleophilic aromatic substitution reactions. nih.gov

Table 4: Examples of Synthesized Derivatized Benzamide Structures This table is interactive. You can sort and filter the data.

Compound Name Key Synthetic Step Precursors Reference
N-[4-(3-tert-butylamino-2-hydroxypropoxy)phenyl]phthalimide Epoxide opening with amine N-[4-(2,3-epoxypropoxy)phenyl]phthalimide, tert-butylamine researchgate.net
N-Butyl-5-methyl-2-(m-tolyloxy)benzamide Ammonification 2-(m-tolyloxy)benzoyl derivative, n-butylamine mdpi.com
N-[4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl]-4-(quinolin-4-ylamino)benzamide Amide coupling / Nucleophilic substitution 4-(Quinolin-4-ylamino)benzoic acid, Substituted aniline nih.gov

Strategies for Incorporating Diverse Side Chains and Substituents

The introduction of a wide array of side chains and substituents onto the benzamide scaffold is a key strategy for generating analogs of this compound with diverse properties. These modifications can be introduced at various positions on the aromatic ring or on the amide nitrogen.

One common approach involves the use of standard amide coupling reactions between a substituted benzoic acid and an appropriate amine. masterorganicchemistry.com For instance, various alkyl groups can be introduced to the hydroxyl group of a starting material like 4-amino-3-hydroxybenzoic acid using different alkyl halides in the presence of a base such as sodium hydride (NaH). nih.gov Subsequent hydrolysis and coupling with another amino-containing molecule can lead to the formation of oligo-benzamide structures with varied side chains. nih.gov

Structure-activity relationship (SAR) studies often drive the synthesis of a series of analogs with systematically modified side chains. For example, in the development of bis-benzamide inhibitors, surveying various alkyl groups for the side chains led to the identification of potent compounds. plos.org Similarly, the synthesis of benzamide analogs as negative allosteric modulators of neuronal nicotinic receptors involved the preparation of a series of compounds with varying alkylamine substitutions on a linked pyridine (B92270) ring to explore the impact of chain length on activity. nih.gov

The generation of diverse benzamide libraries can also be achieved through multi-component reactions. For example, the Ugi four-component condensation reaction (Ugi-4CR) allows for the rapid assembly of complex benzamide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. This method provides a high degree of structural diversity in a single step.

Recent research has also focused on creating oligo-benzamide scaffolds that mimic the spatial arrangement of amino acid side chains in α-helices. nih.gov This is achieved by the sequential addition of functionalized benzamide units, where cross-coupling reactions like the Suzuki, Stille, Heck, and Sonogashira reactions can be employed to introduce a variety of functional groups. nih.gov

The table below summarizes various synthetic strategies for introducing diverse side chains into benzamide analogs, based on findings from recent literature.

Starting Material Reaction Type Reagents/Conditions Introduced Side Chain/Substituent Reference
4-Amino-3-hydroxybenzoic acidAlkylationAlkyl halides, NaHVarious alkyl groups nih.gov
Substituted Benzoic AcidAmide CouplingAmine, Coupling Reagents (e.g., EDC, HOBt)Diverse amine-derived side chains nih.gov
2-AminobenzamidesOxidative CyclizationStyrenes, TBHPSubstituted quinazolinones mdpi.com
4-Propoxybenzoic acidAcyl Halide Formation & AmidationThionyl chloride, then amineVaried N-aryl/alkyl groups nih.gov
o-BromobenzamidesCoupling ReactionFormamide, CuI/4-hydroxy-L-proline3-Substituted quinazolinones organic-chemistry.org

Targeted Synthesis of Fluorinated Benzamide Derivatives

The incorporation of fluorine atoms into organic molecules can significantly alter their properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, the targeted synthesis of fluorinated benzamide derivatives, including analogs of this compound, is an area of active research.

A common and straightforward method for synthesizing fluorinated benzamides involves using starting materials that already contain fluorine. uni-greifswald.de For example, fluorinated anilines or fluorinated benzoyl chlorides can be coupled using standard amidation procedures to yield the desired fluorinated benzamide. uni-greifswald.demdpi.com The synthesis of N-(2,3-difluorophenyl)-2-fluorobenzamide, for instance, was achieved with a high yield through the condensation of 2-fluorobenzoyl chloride and 2,3-difluoroaniline. mdpi.com

Another strategy involves the late-stage fluorination of a pre-formed benzamide scaffold. This can be achieved using electrophilic fluorinating reagents such as Selectfluor®. For example, benzylic C-H bonds can be fluorinated using a silver(I)/Selectfluor system. rsc.org The choice of solvent can be critical; fluorinated solvents like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) have been shown to facilitate certain hypervalent iodine-mediated reactions for the synthesis of complex benzamide derivatives. mdpi.com

In a specific example, the synthesis of 4-amino-2-fluoro-N-methyl-benzamide, a key intermediate for certain pharmaceuticals, was accomplished by starting with the oxidation of 2-fluoro-4-nitrotoluene. researchgate.net The resulting 2-fluoro-4-nitrobenzoic acid was then converted to the corresponding N-methylamide, followed by hydrogenation to reduce the nitro group to the amine. researchgate.net This multi-step process allows for the precise introduction of a fluorine atom at the 2-position of the benzamide ring.

The introduction of fluorine can also be used to modulate the conformational properties of benzamides. Studies have shown that introducing a fluorine atom at the ortho position of the benzamide scaffold can lead to the formation of intramolecular hydrogen bonds, which can predetermine the ligand's conformation and potentially enhance binding affinity to biological targets. nih.gov

The table below presents selected methods for the synthesis of fluorinated benzamide derivatives.

Synthetic Approach Starting Material(s) Reagents/Conditions Product Type Reference
Amide CouplingFluorinated aniline, Carboxylic acidCoupling reagents (e.g., HATU, DIPEA)Fluorinated 2-aminobenzamides uni-greifswald.de
Condensation Reaction2-Fluorobenzoyl chloride, 2,3-DifluoroanilineStandard synthetic proceduresN-(2,3-Difluorophenyl)-2-fluorobenzamide mdpi.com
Multi-step Synthesis2-Fluoro-4-nitrotoluene1. KMnO4; 2. Chlorination & Amination; 3. Pd/C, H24-Amino-2-fluoro-N-methyl-benzamide researchgate.net
Late-stage FluorinationBenzamide derivativeSelectfluor®, Ag(I) catalystBenzylic fluorinated benzamides rsc.org
Radio-labeling with 68GaFluorinated picolinamide (B142947) derivative, DOTA-chelatorGaCl3, NaOAc buffer68Ga-labeled fluorinated benzamide for PET imaging plos.org

Iii. Spectroscopic and Diffraction Based Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(Butylamino)benzamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a comprehensive structural assignment.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and integration of the signals correspond to the different types of protons in the molecule. For the related compound, ethyl 4-(butylamino)benzoate, the aromatic protons on the benzene (B151609) ring typically appear as doublets in the downfield region, around 6.5-7.9 ppm. chemicalbook.com The protons of the butyl group exhibit characteristic signals in the upfield region. The methylene (B1212753) protons adjacent to the nitrogen atom are observed as a triplet, while the other methylene groups appear as multiplets, and the terminal methyl group resonates as a triplet. chemicalbook.com The N-H proton of the amino group gives rise to a signal that can be broad and its position can vary depending on the solvent and concentration.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. For ethyl 4-(butylamino)benzoate, the carbonyl carbon of the ester group is typically found in the most downfield region. chemicalbook.com The aromatic carbons show distinct signals in the aromatic region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing benzamide (B126) moiety. chemicalbook.com The carbons of the butyl group resonate in the upfield aliphatic region. chemicalbook.com

Two-dimensional NMR techniques, such as ¹⁹F,¹H-HOESY, can be employed to study the spatial proximity of atoms, which is particularly useful for understanding intramolecular interactions, such as hydrogen bonding, that can influence the compound's conformation in solution. nih.gov

Table 1: Representative ¹H NMR Spectral Data for a this compound Analog (Ethyl 4-(butylamino)benzoate) chemicalbook.com

Assignment Chemical Shift (ppm) Multiplicity
Aromatic H 7.860 d
Aromatic H 6.531 d
O-CH₂ 4.307 q
N-H 4.1 br s
N-CH₂ 3.141 t
CH₂ 1.595 m
CH₂ 1.417 m
O-CH₂-CH₃ 1.352 t
CH₃ 0.951 t

Note: Data is for ethyl 4-(butylamino)benzoate in CDCl₃. Chemical shifts and multiplicities for this compound would be similar but with variations due to the presence of a primary amide instead of an ethyl ester.

Table 2: Representative ¹³C NMR Spectral Data for a this compound Analog (Ethyl 4-(butylamino)benzoate) chemicalbook.com

Assignment Chemical Shift (ppm)
C=O ~167
Aromatic C (substituted) ~152
Aromatic C (substituted) ~118
Aromatic CH ~131
Aromatic CH ~112
O-CH₂ ~60
N-CH₂ ~43
CH₂ ~31
CH₂ ~20
CH₃ ~14
O-CH₂-CH₃ ~14

Note: Data is for ethyl 4-(butylamino)benzoate. Chemical shifts for this compound would show differences, particularly for the carbonyl and adjacent aromatic carbons.

Advanced Mass Spectrometry for Molecular Confirmation and Purity Assessment

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight of this compound and assessing its purity. Electron ionization (EI) and electrospray ionization (ESI) are common methods used to generate ions for mass analysis. researchgate.netlibretexts.org

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. For the related compound ethyl 4-(butylamino)benzoate (MW: 221.3 g/mol ), a molecular ion peak is observed at m/z 221. chemicalbook.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. researchgate.net

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For primary amides, a characteristic fragmentation is the McLafferty rearrangement. libretexts.org In the case of this compound, fragmentation would likely involve cleavage of the butyl group and the amide bond. Aliphatic amines typically undergo cleavage at the C-C bond alpha to the nitrogen atom. libretexts.org The fragmentation of the butylamino group would lead to characteristic peaks, for instance, loss of a propyl radical to give a prominent fragment. The benzoyl cation (C₆H₅CO⁺) at m/z 105 and the phenyl cation (C₆H₅⁺) at m/z 77 are common fragments for benzamide derivatives. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) can be used to separate the compound from a mixture and obtain its mass spectrum, which is useful for purity assessment and identification in complex samples. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment m/z (Mass-to-Charge Ratio) Description
[M]⁺ 192 Molecular Ion
[M - C₃H₇]⁺ 149 Loss of a propyl radical from the butyl group
[C₆H₅CO]⁺ 105 Benzoyl cation
[C₆H₅]⁺ 77 Phenyl cation
[CH₂NH₂]⁺ 30 Fragment from alpha-cleavage of the butylamine (B146782) side chain

Note: These are predicted fragments based on common fragmentation patterns of related structures. researchgate.netlibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amide and the secondary amine will appear in the region of 3500-3300 cm⁻¹. ucla.edu Primary amides typically show two bands in this region. The C=O stretching vibration of the amide group (Amide I band) is a strong absorption that typically appears in the range of 1690-1630 cm⁻¹. ucla.edu The N-H bending vibration (Amide II band) is expected around 1650-1580 cm⁻¹.

The aromatic C-H stretching vibrations are usually observed around 3100-3000 cm⁻¹. Aromatic C=C bending vibrations appear in the 1700-1500 cm⁻¹ region. nist.gov The aliphatic C-H stretching vibrations of the butyl group will be present in the 2960-2850 cm⁻¹ range. The C-N stretching vibrations of the aromatic amine are typically found in the 1350-1200 cm⁻¹ region. researchgate.net

Table 4: Characteristic Infrared Absorption Frequencies for this compound ucla.eduresearchgate.netchemicalbook.com

Functional Group Characteristic Absorption (cm⁻¹) Vibrational Mode
Amine & Amide N-H 3500 - 3300 Stretching
Aromatic C-H 3100 - 3000 Stretching
Aliphatic C-H 2960 - 2850 Stretching
Amide C=O 1690 - 1630 Stretching (Amide I)
Amide N-H 1650 - 1580 Bending (Amide II)
Aromatic C=C 1600 - 1450 Bending
C-N 1350 - 1200 Stretching

Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.

X-ray Single Crystal Diffraction for Solid-State Structural Analysis and Conformation Studies

X-ray single crystal diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular conformation and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. mdpi.com

For a molecule like this compound, X-ray diffraction analysis would reveal the planarity of the benzamide group and the conformation of the butylamino substituent. It would also show how the molecules pack in the crystal, which is often governed by hydrogen bonds involving the amide and amine protons and the amide carbonyl oxygen. researchgate.net These interactions can lead to the formation of supramolecular structures like chains or sheets. researchgate.net

The crystal structure of related benzamide derivatives has been studied, revealing insights into their solid-state conformations. For instance, in some N-substituted benzamides, the crystal packing is stabilized by intermolecular C-H···O hydrogen bonds. researchgate.net The analysis of crystal structures of similar compounds can provide valuable information about preferred conformations and intermolecular interactions that might be present in this compound. researchgate.netresearchgate.net

Table 5: Illustrative Crystallographic Data for a Related Benzamide Structure

Parameter Value
Crystal System Orthorhombic
Space Group Pca2₁
a (Å) 9.912(1)
b (Å) 9.035(1)
c (Å) 15.681(2)
Volume (ų) 1404.7(3)
Z 4

Note: This data is for a related nitrone compound, N-benzylidene-N-butylamino-4-β-pyridyl-N-oxide, and serves as an example of the type of information obtained from X-ray diffraction. researchgate.net The actual crystallographic data for this compound may differ.

Iv. Elucidation of Pharmacological and Biological Activities in Pre Clinical Research

Molecular Mechanisms of Action and Target Identification

The molecular interactions of 4-(Butylamino)benzamide and its derivatives have been a subject of preclinical research to understand their potential therapeutic applications. These investigations have focused on how these compounds interact with various biological targets at a molecular level.

Investigation of Enzyme Inhibition and Modulation Pathways

Benzamide (B126) derivatives have been explored for their capacity to inhibit or modulate the activity of various enzymes. ontosight.ai For instance, some benzamide compounds have been studied for their potential to inhibit histone deacetylase (HDAC), an enzyme class involved in the regulation of gene expression. The inhibition of HDACs is a mechanism of action for certain anticancer therapies.

Research has also shown that certain benzamide derivatives can act as inhibitors of other enzymes. For example, safinamide, a compound containing a benzamide moiety, is a potent and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. mdpi.com Additionally, some synthetic 1,4-naphthoquinones, which can be derivatized with benzamide-containing structures, have been found to inhibit DNA topoisomerase II, an essential enzyme for DNA replication and cell division. jst.go.jp This inhibition is a key mechanism for some anticancer drugs. jst.go.jp The ability of quinone-based compounds to accept electrons can lead to the production of reactive oxygen species (ROS), which can cause DNA damage and cell death, a mechanism also linked to their cytotoxic effects. jst.go.jpmdpi.com

The interaction of benzamide with poly(ADP-ribose) polymerase (PARP) has also been investigated. Studies using a benzamide-agarose affinity matrix demonstrated that while the matrix did not bind the purified PARP protein directly, it did bind the coenzymic DNA associated with the enzyme. nih.gov This suggests an indirect interaction with the PARP system, potentially through binding to the DNA that is crucial for the enzyme's function. nih.gov Further experiments with a radiolabeled benzamide derivative showed significantly higher binding to this coenzymic DNA compared to general calf thymus DNA, indicating a degree of specificity in this interaction. nih.gov

Receptor Binding Profiling and Ligand-Receptor Interactions

The interaction of benzamide derivatives with various receptors has been a significant area of study. The formation and dissociation of noncovalent bonds between ligands and receptors are fundamental to many biological processes. arxiv.org

Derivatives of this compound have been synthesized and evaluated for their binding affinity to sigma (σ) receptors. nih.gov For example, 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide is a potent and selective σ2 receptor ligand. nih.gov Structure-activity relationship (SAR) studies on this series of compounds have shown that the location of the nitrogen atom within a constrained ring system is critical for high-affinity and selective binding to the σ2 receptor. nih.gov Sigma receptors are implicated in various cellular functions and are considered targets for conditions like cancer and addiction. nih.govacs.org

In other studies, benzamide analogs have been identified as negative allosteric modulators (NAMs) of human neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The lead compound, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, showed inhibitory activity on human α4β2 nAChRs with a degree of selectivity over α3β4 nAChRs. nih.gov The development of subtype-selective nAChR antagonists is of interest for understanding the role of these receptors in various physiological and pathological states. nih.gov

Additionally, phenoxypropanolamine derivatives containing a 4-benzamide substitution have been tested for their binding to β-adrenergic receptors. researchgate.net In vitro binding assays using turkey erythrocyte membranes (β1) and rat lung homogenates (β2) showed that some of these compounds exhibit binding affinity for β1-adrenergic receptors. researchgate.net

The binding of benzamide-type derivatives to the cereblon (CRBN) E3 ligase has also been a focus of research, particularly in the context of developing proteolysis-targeting chimeras (PROTACs). nih.govacs.org Fluorinated benzamide derivatives have demonstrated increased binding affinity to CRBN. nih.govacs.org These non-phthalimide binders are being developed to overcome the chemical instability of traditional immunomodulatory imide drugs (IMiDs). nih.govresearchgate.net

Interaction with Cellular Processes and Biomolecules, including DNA

The interaction of benzamide derivatives with fundamental cellular processes and biomolecules like DNA has been investigated. Some benzamide derivatives have been studied for their ability to interact with DNA, which could have implications for cancer therapy. ontosight.ai

Research on 1,4-naphthoquinones, which can be structurally related to certain benzamide derivatives, indicates that their cytotoxic activity is linked to their ability to generate reactive oxygen species (ROS), leading to DNA damage. jst.go.jp The planar structure of many quinones also allows them to function as DNA-intercalating agents. mdpi.com

Studies on benzamide itself have identified DNA as a binding site. nih.gov The binding is dependent on the nature of the DNA, with a higher affinity observed for the coenzymic DNA associated with poly(ADP-ribose) polymerase. nih.gov X-ray crystallography of a complex between 9-ethyladenine (B1664709) and benzamide, serving as a model for DNA interaction, revealed a specific hydrogen bond between an amide hydrogen and the N-3 position of adenine (B156593). nih.gov The benzamide's aromatic ring was found to lie nearly perpendicular to the stacked adenine rings, a binding mode different from classical intercalation. nih.gov

Furthermore, compounds structurally similar to 3-bromo-N-[3-(tert-butylamino)propyl]benzamide have been shown to localize in the nucleus and interact with proteins involved in the DNA damage response (DDR), such as 53BP1, which is crucial for repairing DNA double-strand breaks. This interaction suggests a potential role in modulating cellular responses to DNA damage. The broader context of how biomolecular interactions modulate the structure and dynamics of macromolecules within the crowded cellular environment is an active area of research. elifesciences.org

In Vitro Biological Assessment

The biological effects of this compound and its derivatives are evaluated in preclinical research through a variety of in vitro assays. These laboratory-based tests are crucial for determining the efficacy, mechanism of action, and target engagement of these compounds at the cellular and molecular levels.

Cell-Based Assays for Efficacy and Cellular Pathway Modulation

Cell-based assays are fundamental in assessing the biological activity of novel compounds. These assays utilize living cells to study the effects of a compound on cellular processes, such as proliferation, viability, and signaling pathways.

For instance, the cytotoxic effects of benzamide derivatives have been evaluated in various cancer cell lines. The potency of these compounds is often expressed as the IC50 value, which represents the concentration required to inhibit a specific biological or biochemical function by 50%. In the context of anticancer research, cell-based assays are used to determine the ability of compounds to induce cell death (apoptosis) or arrest the cell cycle. mdpi.com For example, flow cytometry with Annexin V-FITC and propidium (B1200493) iodide staining can be used to quantify apoptosis in cancer cells treated with test compounds. mdpi.com

The Cellular Thermal Shift Assay (CETSA) is a powerful cell-based method to confirm target engagement. revvity.co.jppelagobio.comthno.org This technique is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. revvity.co.jpthno.org By heating cells treated with a compound and then quantifying the amount of soluble (non-denatured) target protein, researchers can directly assess whether the compound is binding to its intended target within a physiologically relevant cellular environment. revvity.co.jpthno.org This method has been used to study the interaction of various drugs with their protein targets, including kinases and other enzymes. researchgate.net

Furthermore, cell-based assays are employed to study the modulation of specific cellular pathways. For example, Western blotting can be used to measure the levels of key proteins in a signaling cascade after treatment with a compound, providing insights into its mechanism of action. researchgate.net In the development of PROTACs based on benzamide scaffolds, cell-based assays are used to measure the degradation of target proteins like BRD4 and HDAC6. nih.govresearchgate.net

Biochemical Assays for Target Engagement and Activity

Biochemical assays are performed in a cell-free system, often using purified proteins and other biomolecules, to directly measure the interaction between a compound and its target. revvity.co.jp These assays are essential for quantifying binding affinity and enzymatic inhibition.

Receptor binding assays are a common type of biochemical assay used to determine the affinity of a ligand for a specific receptor. These assays often use radiolabeled ligands to compete with the test compound for binding to the receptor. For example, the binding affinity of benzamide derivatives to β-adrenergic receptors has been assessed using [3H]DHA in preparations of turkey erythrocyte membranes and rat lung homogenates. researchgate.net The results are typically expressed as the percentage inhibition of radioligand binding at a specific concentration or as an inhibition constant (Ki) or IC50 value. researchgate.net

Enzyme inhibition assays are another critical biochemical tool. mdpi.com These assays measure the effect of a compound on the activity of a specific enzyme. The potency of an inhibitor is often determined by its IC50 value. mdpi.com For example, the inhibitory activity of benzamide derivatives against enzymes like histone deacetylases (HDACs) or monoamine oxidases (MAOs) can be quantified using biochemical assays with purified enzymes and specific substrates. mdpi.com

Microscale thermophoresis (MST) is a technique used to measure the binding affinity between molecules in solution. acs.org It has been employed to determine the binding of benzamide derivatives to the human cereblon (CRBN) thalidomide (B1683933) binding domain. acs.org This assay measures the change in movement of a fluorescently labeled molecule through a temperature gradient upon binding to a ligand. acs.org

The table below summarizes data from in vitro biological assessments of various benzamide derivatives.

Compound/Derivative ClassAssay TypeTarget(s)Key FindingsReference(s)
4-(Benzamide)-substituted phenoxypropanolamines Receptor Binding Assayβ1/β2-Adrenergic ReceptorsExhibited binding affinity to β1-adrenergic receptors; some showed cardioselectivity. researchgate.net
Benzamide Analogs Functional Cell-Based AssayNeuronal Nicotinic Acetylcholine Receptors (nAChRs)Acted as negative allosteric modulators of hα4β2 nAChRs. nih.gov
Fluorinated Benzamide Derivatives Microscale Thermophoresis (MST)Cereblon (CRBN)Showed increased binding affinity to CRBN compared to non-fluorinated analogs. nih.govacs.org
Benzamide-based PROTACs Western BlotBRD4, HDAC6Demonstrated potent degradation of target proteins in cell lines. nih.govresearchgate.net
Benzamide Affinity Chromatography / Radiolabel BindingPoly(ADP-ribose) polymerase (PARP) coenzymic DNAShowed binding to the DNA component of the PARP system, not the enzyme directly. nih.gov
1,4-Naphthoquinone Derivatives Cytotoxicity AssayCancer Cell LinesInduced apoptosis and cell cycle arrest. mdpi.com
Various Drug Candidates Cellular Thermal Shift Assay (CETSA)Various Protein Targets (e.g., kinases)Confirmed intracellular target engagement by measuring ligand-induced thermal stabilization. revvity.co.jpthno.orgresearchgate.net

In Vivo Studies Utilizing Pre-clinical Animal Models

Comprehensive searches of available scientific literature and databases did not yield any specific preclinical in vivo studies for the compound this compound. The following sections reflect the absence of published data regarding its evaluation in disease models and the assessment of its pharmacodynamic endpoints in animal models.

There is no publicly available research detailing the evaluation of this compound in any established preclinical animal models of disease, including models of prion disease. Prion diseases, such as Creutzfeldt-Jakob disease and bovine spongiform encephalopathy, are studied using various animal models, including transgenic mice, to understand disease pathogenesis and test potential therapeutics. nih.govnih.govmdpi.com However, the efficacy or potential therapeutic effect of this compound has not been reported in such models.

Interactive Table: Status of In Vivo Evaluation of this compound in Disease Models

Disease Model Animal Species Outcome Research Findings
Prion Disease Not Applicable No Data Available No studies have been published.
Other CNS Disorders Not Applicable No Data Available No studies have been published.

No in vivo studies assessing the pharmacodynamic endpoints of this compound have been found in the public domain. Pharmacodynamic studies are crucial for understanding the biochemical and physiological effects of a compound on the body and its mechanism of action. researchgate.net Such studies would typically measure the engagement of the compound with its biological target and the subsequent physiological response in a living organism. The absence of this data indicates that the in vivo effects of this compound remain uncharacterized.

Interactive Table: Status of In Vivo Pharmacodynamic Assessment of this compound

Pharmacodynamic Endpoint Animal Model Method of Assessment Key Findings
Target Engagement No Data Available Not Applicable No data available.
Biomarker Modulation No Data Available Not Applicable No data available.

V. Comprehensive Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Modifications on Biological Activity and Potency

Systematic modification of the 4-(butylamino)benzamide structure has yielded valuable insights into the key molecular features that govern its interaction with various biological targets. These studies have primarily focused on substitutions on the benzamide (B126) aromatic ring and variations of the N-alkyl chain.

Substituents on the benzamide aromatic ring play a critical role in modulating the electronic and steric properties of the molecule, which in turn affects its binding affinity for target receptors. nih.gov For instance, in the context of dopamine (B1211576) D2-like receptors, the lipophilicity of aromatic substituents on benzamides has been shown to be a significant factor in enhancing potency. nih.gov Placing a large, electron-donating group, such as a propyl group, at the 5-position of the aromatic ring has been demonstrated to increase potency. nih.gov However, further analysis revealed that the lipophilic nature of the substituent, rather than its electronic properties, was the primary driver of this enhanced activity. nih.gov

In a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, which act as positive allosteric modulators of the mGluR5 receptor, electronegative substituents in the para-position of the benzamide moiety were found to increase potency. acs.org The introduction of a halogen atom, such as fluorine, at the ortho-position of a related phenyl ring further enhanced both binding and functional activities. acs.org This suggests that for certain targets, electron-withdrawing groups can be beneficial. In the context of anticonvulsant activity, an amino substituent on the benzamide phenyl ring is considered optimal for potency, with the para position being the most favorable, followed by meta and then ortho. ucl.ac.be

The introduction of fluorine atoms into the benzamide scaffold has been shown to increase binding affinity for targets like cereblon (CRBN). researchgate.net This is attributed to fluorine's ability to modulate lipophilicity, metabolic stability, and membrane permeation. researchgate.net For example, a fluorine-containing benzamide derivative exhibited higher affinity than its non-halogenated counterpart. researchgate.net

The following table summarizes the influence of aromatic substitutions on the activity of various benzamide analogs, providing a basis for understanding how such modifications might affect this compound.

Parent Scaffold Substituent Position Effect on Activity Target
Substituted BenzamidesPropyl5Increased potencyDopamine D2-like Receptors
N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamideElectronegative groupsparaIncreased potencymGluR5
4-Aminobenzamide (B1265587)AminoparaOptimal potencyAnticonvulsant Activity
Benzamide DerivativesFluorineorthoIncreased binding affinityCereblon (CRBN)

The n-butyl group in this compound is a critical determinant of its interaction with the binding pocket of its target. Variations in the length, branching, and stereochemistry of this alkyl chain can have profound effects on biological activity.

In studies of benzamide analogs as negative allosteric modulators of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), the length of the alkyl chain linked to a pyridine (B92270) ring was found to be crucial. nih.gov Increasing the chain length beyond a certain point resulted in decreased potency for both α4β2 and α3β4 nAChR subtypes, suggesting the presence of steric hindrance within the receptor-binding pocket. nih.gov

In the context of anticonvulsant 4-aminobenzamides, N-alkylation is a prerequisite for activity. ucl.ac.be The nature of this alkyl group can significantly modulate potency. For example, in a series of N-(2-aminocycloaliphatic)benzamides, the type of N-alkyl group (e.g., methyl, ethyl) influenced the analgesic potency. nih.gov

The following table illustrates the impact of alkyl chain variations on the activity of benzamide analogs.

Parent Scaffold Alkyl Chain Variation Effect on Activity Target
N-(pyridinyl)benzamide analogsIncreased chain lengthDecreased potencynAChRs
4-AminobenzamideN-alkylationEssential for activityAnticonvulsant Activity
N-(2-aminocycloaliphatic)benzamidesN-alkyl group typeModulated analgesic potencyOpioid Receptors

Aromatic Ring Substitutions and Their Influence on Target Affinity

Rational Design Principles for Optimized Benzamide Analogs

The SAR data gathered from modifying the this compound scaffold provides a foundation for the rational design of more potent and selective analogs. Key principles for optimization include:

Fine-tuning Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for oral bioavailability and cell permeability. The lipophilicity of the benzamide aromatic ring can be modulated through the introduction of specific substituents. nih.gov For instance, the addition of a fluorine atom can increase lipophilicity. researchgate.net

Exploiting Steric and Electronic Effects: The size and electronic nature of substituents on the aromatic ring must be carefully chosen to complement the topology and electronic environment of the target's binding site. nih.govacs.org For example, introducing electronegative groups can be favorable for some targets, while bulky, lipophilic groups are preferred for others. nih.govacs.org

Optimizing the Alkyl Chain: The length and branching of the N-alkyl chain should be optimized to fit within the constraints of the binding pocket and avoid steric clashes. nih.gov The use of cyclic or branched alkyl groups can also introduce conformational rigidity, which may enhance binding affinity.

Bioisosteric Replacement: Replacing the amide bond with other functional groups, such as esters, thioamides, or triazoles, can lead to analogs with improved properties, although in some cases, the amide group is essential for activity. researchgate.net

Allosteric Modulation and Binding Site Specificity Studies

Benzamide derivatives have been identified as allosteric modulators for a variety of receptors, meaning they bind to a site distinct from the primary (orthosteric) binding site to modulate receptor activity. nih.govnih.gov This mechanism offers the potential for greater subtype selectivity and a more nuanced pharmacological profile compared to orthosteric ligands.

For example, certain benzamide analogs act as negative allosteric modulators (NAMs) of human neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov These compounds decrease the maximal effect of the orthosteric ligand without directly competing for its binding site. nih.gov The discovery of subtype-selective nAChR NAMs is significant for understanding the role of specific nAChR subtypes in various physiological and pathological states. nih.gov

In another example, N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide derivatives have been identified as positive allosteric modulators (PAMs) of the mGluR5 receptor. acs.org These compounds potentiate the effect of the endogenous ligand, glutamate. The structure-activity relationships for these allosteric modulators can be distinct from those of orthosteric ligands, highlighting the unique nature of the allosteric binding site. acs.org

The ability of this compound analogs to act as allosteric modulators underscores the importance of exploring non-traditional binding sites in drug design. This approach can lead to the development of novel therapeutics with improved selectivity and safety profiles.

Vi. Advanced Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). vjs.ac.vn This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. vjs.ac.vn

In the context of 4-(Butylamino)benzamide, molecular docking simulations can be employed to predict its binding to various protein targets. Benzamide (B126) derivatives have been studied as ligands for a range of biological targets, including enzymes and receptors. nih.govnih.gov For instance, a hypothetical docking study of this compound into the active site of a target protein would involve preparing the 3D structures of both the ligand and the protein. The docking algorithm would then explore various possible conformations of the ligand within the protein's binding pocket, scoring them based on factors like intermolecular forces.

The key interactions predicted for this compound would likely involve:

Hydrogen Bonding: The amide group (-CONH2) and the secondary amine (-NH-) are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The butyl group and the benzene (B151609) ring can form van der Waals interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic benzene ring can interact with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.

A summary of a hypothetical docking study is presented below.

Interaction TypeThis compound Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrogen Bond DonorAmide N-H, Amine N-HAspartate, Glutamate, Serine
Hydrogen Bond AcceptorAmide C=OAsparagine, Glutamine, Lysine
Hydrophobic InteractionButyl Chain, Benzene RingLeucine, Isoleucine, Valine, Alanine
Pi-Pi StackingBenzene RingPhenylalanine, Tyrosine, Tryptophan

These predictive studies are instrumental in prioritizing compounds for further experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a QSAR model, the activity of new, untested compounds can be predicted. mdpi.com

For this compound, a QSAR study would typically involve a dataset of benzamide analogs with experimentally determined biological activities. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as electronic, steric, hydrophobic, or topological.

The goal is to generate a mathematical equation that correlates these descriptors with the observed activity. mdpi.com For example, a QSAR model for a series of benzamide derivatives might reveal that activity is positively correlated with the hydrophobicity of the substituent at the 4-position and negatively correlated with its steric bulk. Such a model could then be used to predict the activity of this compound and guide the design of new analogs with potentially improved potency.

CompoundActivity (IC50, µM) (Hypothetical)Hydrophobicity (logP)Molecular Weight
4-(Methylamino)benzamide10.51.2150.18
4-(Ethylamino)benzamide8.21.7164.21
4-(Propylamino)benzamide5.62.2178.24
This compound 3.1 2.7 192.26

The robustness and predictive power of a QSAR model are assessed through rigorous internal and external validation procedures. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

Molecular Dynamics (MD) simulations provide detailed information about the behavior of molecules and their interactions over time at an atomic level. ijpsr.com This technique solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic evolution of the system. ijpsr.com

For this compound, an MD simulation could be performed on the ligand-protein complex predicted by molecular docking. nih.gov This would allow for the assessment of the stability of the binding pose and the dynamics of the interactions. nih.gov Key insights that can be gained from an MD simulation include:

Conformational Flexibility: How the conformation of this compound changes within the binding pocket.

Interaction Stability: The persistence of key hydrogen bonds and hydrophobic contacts over the simulation time.

Solvent Effects: The role of water molecules in mediating the ligand-protein interactions.

Binding Free Energy Calculations: More accurate estimations of the binding affinity can be obtained using methods like MM/PBSA or MM/GBSA.

MD simulations are computationally intensive but offer a more realistic picture of the molecular interactions compared to the static view provided by molecular docking. ijpsr.comrsc.org

Analysis TypeInformation Gained
Root Mean Square Deviation (RMSD)Stability of the ligand and protein structure
Root Mean Square Fluctuation (RMSF)Flexibility of individual amino acid residues
Hydrogen Bond AnalysisOccupancy and lifetime of hydrogen bonds
Principal Component Analysis (PCA)Dominant modes of motion in the system

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. beilstein-journals.org DFT calculations can provide valuable insights into the reactivity and properties of a molecule based on its electron density. worldscientific.com

For this compound, DFT calculations can be used to determine a variety of electronic properties:

Molecular Geometry Optimization: To find the most stable three-dimensional structure of the molecule.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and the ability of the molecule to participate in charge transfer interactions. A small HOMO-LUMO gap suggests higher reactivity. worldscientific.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting sites of intermolecular interactions.

NBO Analysis: Natural Bond Orbital (NBO) analysis provides information about charge distribution and intramolecular interactions. worldscientific.com

Calculated PropertySignificance for this compound
Optimized GeometryProvides the most stable 3D conformation.
HOMO-LUMO Energy GapIndicates chemical reactivity and electronic excitation properties.
Molecular Electrostatic PotentialPredicts sites for hydrogen bonding and other non-covalent interactions.
Atomic ChargesReveals the distribution of charge across the molecule.

DFT studies have been applied to various benzamide derivatives to understand their structural and electronic properties. beilstein-journals.orgresearchgate.net

Virtual Screening Approaches for Novel Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. vjs.ac.vn Virtual screening can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): This approach uses the 3D structure of the target protein to dock a large number of compounds from a library, ranking them based on their predicted binding affinity. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This method relies on the knowledge of known active ligands. nih.gov A molecule like this compound, if known to be active, could be used as a template to search for other molecules with similar 2D or 3D features (shape, pharmacophores).

A typical virtual screening workflow involving this compound as a starting point could be:

StepDescription
1. Library PreparationA large database of chemical compounds is prepared and filtered for drug-like properties.
2. Pharmacophore ModelingKey chemical features of this compound responsible for its activity are defined as a pharmacophore model.
3. ScreeningThe compound library is screened against the pharmacophore model to find molecules that match the key features.
4. Docking and ScoringThe hits from the pharmacophore screen are then docked into the target protein (if known) for further refinement.
5. Hit SelectionThe top-scoring compounds are selected for experimental validation.

Virtual screening has proven to be a highly effective strategy for the discovery of novel ligands for various biological targets. nih.govdiva-portal.org

Vii. Research on Derivatives and Analogs of 4 Butylamino Benzamide

Design and Synthesis of Chemically Differentiated Analogs

The rational design and synthesis of analogs of 4-(butylamino)benzamide involve strategic chemical modifications to explore structure-activity relationships (SAR). Researchers introduce various functional groups or alter existing ones to create chemically differentiated molecules with potentially new or enhanced properties.

A notable example involves the synthesis of fluorinated benzamide (B126) derivatives to investigate their binding affinity for specific biological targets. nih.gov In one study, 4-(Butylamino)-N-(2,6-dioxo-3-piperidyl)-2-fluorobenzamide was synthesized from a 4-amino-2-fluorobenzamide (B3029282) precursor. nih.gov The synthesis involved the reaction of the precursor with butyraldehyde (B50154) in the presence of sodium triacetoxyborohydride (B8407120) (STAB) as a reducing agent. nih.gov This synthetic route highlights a common strategy of building upon a core scaffold to introduce desired alkylamino groups.

The general approach for synthesizing N-substituted benzamide derivatives often involves coupling a substituted benzoic acid with an appropriate amine. nih.gov For instance, the synthesis of novel benzamide-based histone deacetylase (HDAC) inhibitors has been achieved by modifying the terminal benzene (B151609) rings and the length of the molecule. tandfonline.comnih.gov These synthetic strategies can be adapted to produce a wide array of this compound analogs by starting with or creating a 4-(butylamino)benzoic acid core and coupling it with various amines, or by starting with a 4-aminobenzamide (B1265587) derivative and introducing the butyl group via reductive amination. nih.gov

Further synthetic explorations have led to the creation of phenoxypropanolamine derivatives from substituted benzamides and phthalimides. researchgate.net For example, N-[4-(2,3-epoxypropoxy)phenyl]phthalimide can be reacted with amines like tert-butylamine (B42293) to yield N-[4-(3-tert-butylamino-2-hydroxypropoxy)phenyl]phthalimide. researchgate.net While not a direct analog of this compound, this demonstrates the chemical versatility of the benzamide scaffold in synthesizing complex molecules.

Interactive Table: Examples of Synthesized Benzamide Analogs

Compound NamePrecursorSynthetic Method HighlightReference
4-(Butylamino)-N-(2,6-dioxo-3-piperidyl)-2-fluorobenzamide4-Amino-N-(2,6-dioxo-3-piperidyl)-2-fluorobenzamide and ButyraldehydeReductive amination using Sodium triacetoxyborohydride (STAB) nih.gov
N-[4-(3-tert-butylamino-2-hydroxypropoxy)phenyl]phthalimideN-[4-(2,3-epoxypropoxy)phenyl]phthalimide and tert-butylamineNucleophilic ring-opening of epoxide researchgate.net
N-substituted benzamide derivativesSubstituted benzoic acids and various aminesAmide coupling reactions nih.gov

Exploration of Benzamide Derivatives with Modified Core Structures

Modifying the core structure of benzamide derivatives is a crucial strategy for exploring new chemical space and influencing molecular properties. Research in this area often focuses on altering the central phenyl ring, the amide linker, or appending additional cyclic systems.

Another approach involves the modification of larger scaffolds that incorporate the benzamide moiety. For instance, research on benzamide derivatives targeting the bacterial cell division protein FtsZ involved modifications to a benzodioxane scaffold attached to the benzamide. mdpi.com These modifications included altering substituents on the benzodioxane ring, which influenced the antimicrobial activity of the compounds. mdpi.com

The synthesis of phenoxypropanolamines has also provided a platform for core structure modification. In one study, the reaction of N-[4-(2,3-epoxypropoxy)phenyl]phthalimide with isopropylamine (B41738) unexpectedly led to the opening of the phthalimide (B116566) ring, yielding N-[4-(2-hydroxy-3-isopropylaminopropoxy)phenyl]-2-isopropylcarbamoylbenzamide. researchgate.net This created a significantly modified core structure where the original phthalimide was converted into a substituted benzamide. Further variations, such as introducing dimethoxy groups onto the benzamide portion, were also explored, leading to changes in receptor binding selectivity.

Interactive Table: Examples of Modified Benzamide Core Structures

Core Structure ModificationExample Compound ClassResearch FocusKey FindingReference
Altered molecular length and terminal ring substitutionBenzamide-based HDAC inhibitorsInvestigating key structural features for HDAC inhibitionShorter molecular length and specific NH2 group substitutions enhance activity. tandfonline.comnih.gov
Modification of an appended scaffoldBenzamide derivatives with a benzodioxane moietyTargeting bacterial FtsZ proteinModifications on the benzodioxane ring affect antimicrobial activity. mdpi.com
Ring-opening of an attached cyclic systemPhenoxypropanolamines derived from phthalimidesSynthesis of β-adrenergic receptor ligandsPhthalimide ring can be opened to form a substituted benzamide, altering the core and biological selectivity. researchgate.net

Research on Prodrug Strategies and Bio-isosteric Replacements (excluding clinical implications)

To enhance the physicochemical properties of benzamide compounds, researchers employ advanced medicinal chemistry strategies such as prodrug design and bio-isosteric replacement. These approaches aim to modify molecules to improve characteristics like solubility and permeability without focusing on the clinical outcomes.

Prodrug Strategies A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. ijpsonline.com This strategy is widely used to overcome challenges like poor solubility. nih.gov

One example is the development of glucuronide prodrugs for the benzamide compound CI-994, an HDAC inhibitor with low water solubility. nih.gov By linking a glucuronide moiety to the parent compound, either directly via a carbamate (B1207046) group or through a spacer, researchers significantly increased its water solubility from 0.08 mg/mL to over 1 mg/mL. nih.gov Another prodrug approach involves creating peptide prodrugs, which can be designed to be cleaved by specific enzymes to release the parent drug. nih.gov The prodrug approach is a versatile tool that can be applied by linking various promoieties, such as esters, carbonates, or carbamates, to a parent drug molecule. researchgate.net

In other research, a nitroimidazole prodrug strategy was investigated for a sulfanylbenzamide derivative. acs.org This involved attaching a 1-methyl-4-nitro-imidazole group to the sulfur atom of the parent compound, designed to be cleaved in vivo to release the active thiol. acs.org This strategy demonstrates the chemical ingenuity used to create bioreversible derivatives of complex molecules. ijpsonline.comacs.org

Bio-isosteric Replacements Bio-isosterism involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a novel compound with similar or improved biological properties. mdpi.comresearchgate.net This is a common practice in drug discovery for lead optimization and exploring new chemical structures. oup.com

A significant area of research for benzamides has been the bio-isosteric replacement of the amide functional group itself. mdpi.comresearchgate.net The amide group is crucial for the activity of many benzamide compounds, and replacing it can help elucidate which of its features (e.g., geometry, hydrogen bonding capability) are essential. mdpi.com In one study focusing on nematicidal benzamides, the amide group was replaced with various bioisosteres, including ester, thioamide, selenoamide, sulfonamide, urea, and triazole groups. mdpi.comresearchgate.net The results showed that only the thioamide and selenoamide replacements, which preserve the amide geometry, retained biological activity, highlighting the structural importance of the original amide moiety. mdpi.com

The concept of bio-isosterism can also be applied to larger structural motifs. For instance, in a series of cannabinoid receptor antagonists, the 1,5-diarylpyrazole core of the lead compound was replaced with bio-isosteric thiazole, triazole, and imidazole (B134444) rings. acs.org This demonstrated that these different heterocyclic systems could serve as effective bioisosteres for the pyrazole (B372694) group, maintaining the desired biological activity profile. acs.org

Interactive Table: Bio-isosteric Replacements for the Amide Group in Benzamides

Original GroupBio-isosteric ReplacementEffect on Activity (in Nematicidal Benzamides)Reference
Amide (-CONH-)Ester (-COO-)Lost activity mdpi.com
Amide (-CONH-)Thioamide (-CSNH-)Retained activity mdpi.comresearchgate.net
Amide (-CONH-)Selenoamide (-CSeNH-)Retained activity mdpi.com
Amide (-CONH-)Sulfonamide (-SO2NH-)Lost activity mdpi.com
Amide (-CONH-)Urea (-NHCONH-)Lost activity mdpi.com
Amide (-CONH-)TriazoleLost activity mdpi.comresearchgate.net

Viii. Sophisticated Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is a cornerstone of analytical chemistry, indispensable for the separation, identification, and quantification of chemical compounds from complex mixtures. For a compound like 4-(Butylamino)benzamide, both high-performance liquid chromatography and gas chromatography offer robust platforms for analysis in research contexts.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique renowned for its versatility, reproducibility, and wide applicability to diverse analyte types, from small organic molecules to large biomolecules. chromatographyonline.com It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds like many benzamide (B126) derivatives. In research involving biological samples, reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation and quantification of such compounds. nih.gov

A typical RP-HPLC method for the analysis of benzamide derivatives involves a C18 column, which contains a non-polar stationary phase. nih.govrsc.org The separation is achieved by using a polar mobile phase, often a mixture of an aqueous buffer and organic solvents like acetonitrile (B52724) and/or methanol. nih.govejgm.co.uk By adjusting the ratio of these solvents, the retention time of the analyte can be precisely controlled to achieve separation from other components in the sample matrix. ejgm.co.uk Detection is commonly performed using an ultraviolet (UV) detector, as the benzamide structure contains a chromophore that absorbs UV light. nih.gov

Method validation is a critical step to ensure the reliability of HPLC data, encompassing parameters such as linearity, precision, accuracy, specificity, and robustness, as outlined by the International Conference on Harmonisation (ICH) guidelines. rsc.orgejgm.co.ukchromatographyonline.com For instance, the linearity of a method is established by analyzing a series of standard solutions across a range of concentrations and demonstrating a proportional relationship between detector response and concentration. chromatographyonline.com The precision of modern HPLC instruments is exceptionally high, with relative standard deviation (RSD) values for repeat injections often well below 2%. chromatographyonline.com

Beyond quantification, HPLC-based methods are also used to determine critical physicochemical properties of research compounds. For example, HPLC can be employed to estimate the distribution coefficient (log D) at a physiological pH of 7.4, which is a key parameter in understanding a compound's potential pharmacokinetic behavior. nih.gov

Table 1: Representative RP-HPLC Parameters for Benzamide Derivative Analysis

ParameterTypical ConditionReference
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Buffered Acetonitrile/Methanol/Water mixture nih.govejgm.co.uk
Detector UV-Visible (e.g., at 275 nm) nih.gov
Flow Rate 1.0 - 1.2 mL/min nih.govejgm.co.uk
Temperature Ambient nih.gov

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. When coupled with a mass spectrometer (MS), it provides high specificity for the identification and quantification of analytes. For benzamide derivatives like N-butylbenzamide, a close structural analog of this compound, GC/MS is a valuable tool in analytical studies. rsc.orgnih.gov

In a typical GC analysis, the sample is vaporized and injected onto the head of a chromatographic column. Separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase). The retention time, the time it takes for a compound to pass through the column, is a key characteristic used for its identification. rsc.org For N-butylbenzamide, a retention time of 14.08 minutes has been reported under specific chromatographic conditions. rsc.org The NIST Mass Spectrometry Data Center provides reference mass spectra for N-butylbenzamide, which can be used to confirm its identity. nih.gov The mass spectrum is a fingerprint of the molecule, showing the fragmentation pattern upon ionization. Key fragments for N-butylbenzamide include ions at m/z 105 and 135. nih.gov

GC/MS has been utilized in various research applications, including the analysis of reaction products in synthetic chemistry and the determination of compound concentrations in various matrices. rsc.orggoogle.com For example, in studies investigating the synthesis of benzamide derivatives, GC/MS is used to monitor the progress of the reaction and confirm the structure of the products formed. rsc.orgbeilstein-journals.org

Table 2: GC/MS Data for N-Butylbenzamide

ParameterReported Value/InformationReference
Molecular Formula C₁₁H₁₅NO nih.gov
Molecular Weight 177.24 g/mol nih.gov
GC Retention Time 14.08 min (under specific conditions) rsc.org
Key Mass Fragments (m/z) 105, 135 nih.gov
Database Reference NIST Mass Spectrometry Data Center nih.gov

High-Performance Liquid Chromatography (HPLC) in Biological Research Samples

Immunoassay Techniques in Research Settings

Immunoassays are highly specific and sensitive analytical methods that utilize the binding interaction between an antibody and its corresponding antigen to detect and quantify substances. While these techniques are widely used in many areas of biological and medical research, their specific application for the direct quantification of this compound in research samples is not extensively documented in the reviewed scientific literature.

The principle of an immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), involves immobilizing an antibody (or antigen) on a solid surface and using an enzyme-labeled antigen (or antibody) to generate a measurable signal (e.g., colorimetric or fluorescent) that is proportional to the amount of the target analyte in the sample. The high specificity of the antibody-antigen interaction allows for the detection of target molecules in complex biological matrices with minimal sample cleanup.

Although no specific immunoassays for this compound were identified, the broader class of benzamides has been studied for immunomodulatory properties, and related compounds have been evaluated using assays that measure effects on immune cells. nih.govacs.org The development of a dedicated immunoassay for this compound would first require the generation of specific antibodies that can recognize the molecule, a process that involves synthesizing a hapten-carrier conjugate to elicit an immune response.

Spectroscopic Techniques for Real-time Monitoring of Biological Interactions (e.g., Fluorescence-based assays)

Fluorescence spectroscopy is a powerful and non-intrusive tool for studying the interactions between small molecules and biological macromolecules, such as proteins. nih.gov It allows for measurements of substances in low concentrations under physiological conditions, providing valuable insights into binding mechanisms, binding constants, and the effects of small molecules on protein conformation.

The intrinsic fluorescence of proteins like bovine serum albumin (BSA), which is primarily due to the presence of tryptophan and tyrosine residues, can be "quenched" or decreased upon interaction with a binding molecule (a quencher). nih.gov This quenching phenomenon can be used to study the binding of benzamide derivatives to proteins. By titrating a solution of the protein with increasing concentrations of the compound and measuring the corresponding decrease in fluorescence intensity, one can determine key binding parameters. nih.gov

For example, in a study on new benzamide derivatives, fluorescence spectroscopy was used to measure their binding parameters with BSA. The experiments were conducted by exciting the BSA solution at 280 nm and measuring the emission spectra. The decrease in fluorescence intensity at the emission maximum (around 340 nm) was recorded upon successive additions of the benzamide compound. nih.gov This data can be analyzed using the Stern-Volmer equation to understand the nature of the quenching process and to calculate binding constants (Kₐ) and the number of binding sites (n). Such studies are fundamental in early-stage drug discovery to characterize the interaction of a lead compound with plasma proteins, which can significantly influence its pharmacokinetic profile.

Table 3: Example of Fluorescence Spectroscopy Application in Benzamide-BSA Binding Studies

ParameterDescription/ValueReference
Technique Fluorescence Quenching Spectroscopy nih.gov
Biological Macromolecule Bovine Serum Albumin (BSA) nih.gov
Excitation Wavelength (λex) 280 nm nih.gov
Emission Wavelength (λem) ~340 nm nih.gov
Measured Effect Decrease in BSA fluorescence intensity upon addition of benzamide derivative. nih.gov
Derived Parameters Binding Constant (Kₐ), Number of Binding Sites (n) nih.gov

Ix. Future Academic Research Trajectories for 4 Butylamino Benzamide

Exploration of New Therapeutic Areas Based on Mechanistic Insights

A deeper understanding of how 4-(butylamino)benzamide and related structures interact with biological targets at a molecular level is paving the way for their investigation in new disease contexts. The known activities of benzamide (B126) derivatives provide a foundation for hypothesizing and testing new therapeutic applications. ontosight.aiontosight.ai

Future research can systematically explore new therapeutic avenues by building upon existing mechanistic data. For instance, derivatives of the parent molecule, 4-(butylamino)benzoic acid, have been noted to function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting prostaglandin (B15479496) production. This established anti-inflammatory mechanism provides a strong rationale for investigating this compound in a broader range of inflammatory disorders beyond simple pain management. Furthermore, some brominated benzamide analogues have been observed to localize in the cell nucleus and interact with proteins involved in the DNA damage response (DDR), such as 53BP1. This insight opens a compelling avenue for exploring this compound as a potential sensitizer (B1316253) in cancer radiotherapy or chemotherapy, where modulating the DDR is a key strategy.

Another fertile ground for exploration is infectious diseases. Benzamide derivatives have been identified as potential inhibitors of the influenza A virus nucleoprotein, which is a critical component for viral replication. scirp.org A recent study also identified a novel benzamide inhibitor against the α-subunit of tryptophan synthase from Mycobacterium tuberculosis, an essential enzyme for the bacterium's survival. nih.gov These findings suggest that this compound could serve as a starting point for developing new classes of antiviral and antibacterial agents, addressing the urgent need for drugs against resistant pathogens.

Potential Therapeutic Area Mechanistic Rationale Supporting Evidence from Related Compounds
Oncology (as a sensitizer) Interaction with DNA Damage Response (DDR) proteins (e.g., 53BP1). Brominated benzamide derivatives show nuclear localization and interaction with DDR machinery.
Chronic Inflammatory Diseases Inhibition of prostaglandin synthesis. The precursor, 4-(butylamino)benzoic acid, is a known NSAID.
Antiviral Therapy (e.g., Influenza) Inhibition of viral nucleoprotein (NP) function, blocking viral replication. scirp.orgBenzamide derivatives have shown potent inhibition of influenza A viral strains. scirp.org
Antibacterial Therapy (e.g., Tuberculosis) Inhibition of essential bacterial enzymes like tryptophan synthase. nih.govA benzamide inhibitor has demonstrated bactericidal activity against M. tuberculosis. nih.gov

Integration with Emerging Technologies in Drug Discovery Research (e.g., PROTACs)

The next generation of drug discovery relies on innovative technologies that can create more effective and selective medicines. Integrating a versatile scaffold like this compound with these emerging platforms, particularly Proteolysis-Targeting Chimeras (PROTACs), represents a significant future direction.

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov A major component of many PROTACs is a ligand that binds to the E3 ligase cereblon (CRBN). nih.govacs.org Recently, research has focused on developing novel, non-phthalimide CRBN binders to overcome the stability and side-effect limitations of traditional immunomodulatory imide drugs (IMiDs). nih.govacs.org Benzamide-type derivatives have emerged as highly attractive alternatives, demonstrating enhanced chemical stability and the ability to replicate the interactions of natural CRBN-binding molecules. nih.govacs.org These novel benzamide binders have been successfully incorporated into potent PROTACs that can degrade targets like BRD4 and HDAC6. nih.gov Given its structure, this compound is a prime candidate to be developed into a novel CRBN-engaging ligand for the design of highly selective and potent PROTACs.

Virtual Screening: AI algorithms can screen vast virtual libraries of compounds to identify derivatives of this compound with a higher probability of binding to a specific biological target. idtechex.com

De Novo Drug Design: AI can generate entirely new molecules based on the this compound scaffold, optimized for desired properties like target affinity, selectivity, and improved ADME (absorption, distribution, metabolism, and excretion) profiles. idtechex.com

Predictive Modeling: Machine learning models can be trained to predict the reaction pathways and potential yields for synthesizing new derivatives, streamlining chemical synthesis.

Emerging Technology Application to this compound Research Potential Outcome
PROTACs Development of this compound derivatives as novel E3 ligase (e.g., CRBN) binders. nih.govacs.orgCreation of highly selective and potent protein degraders for therapeutic targets in oncology and other diseases. nih.gov
Artificial Intelligence (AI) / Machine Learning (ML) Virtual screening, de novo design, and predictive synthesis of novel derivatives. idtechex.comAccelerated discovery of new drug candidates with optimized efficacy and drug-like properties. idtechex.com
DNA-Encoded Libraries (DEL) Screening massive libraries of DNA-tagged compounds to identify binders to new protein targets. drugdiscoverychemistry.comRapid identification of novel biological targets for this compound-based compounds.

Development of Advanced Methodologies for Studying Benzamide Interactions in Complex Biological Systems

To fully understand the therapeutic potential and mechanism of action of this compound, it is crucial to study its interactions within the complex environment of a living system. Future research will increasingly rely on advanced biophysical and computational methods to achieve this.

Computational modeling provides a powerful lens for examining molecular interactions at an atomic level. Techniques that will be pivotal for future studies on this compound include:

Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of the compound when bound to its protein target over time, assessing the stability of the complex and revealing key conformational changes. nih.gov

Density Functional Theory (DFT): This quantum mechanics-based method can be used to evaluate the electronic properties of the molecule, such as its hydrogen-bonding capacity, which is critical for target binding.

On the experimental front, a suite of high-throughput biophysical techniques allows for the precise characterization of binding events, even in complex biological mixtures. drugdiscoverychemistry.com Affinity-Selection Mass Spectrometry (AS-MS), for example, enables the identification of small molecule ligands for proteins directly from complex mixtures without needing to purify the target protein first. drugdiscoverychemistry.com This is particularly valuable for studying interactions with membrane proteins or within cellular lysates. Other key methods include Surface Plasmon Resonance (SPR) and fluorescence spectroscopy, which provide quantitative data on binding affinities, kinetics, and thermodynamics, expediting the identification and validation of promising drug candidates. drugdiscoverychemistry.com The application of these advanced methods will provide a high-resolution map of how this compound and its derivatives engage with their targets in a more physiologically relevant context, guiding rational drug design and uncovering new biological functions.

Q & A

Q. What experimental approaches confirm the interaction between this compound and specific enzymes like Hsp90?

  • Methodological Answer : Use biophysical techniques like isothermal titration calorimetry (ITC) for binding affinity (KdK_d) and X-ray crystallography for structural insights. For Hsp90 inhibitors, crystallography revealed critical hydrogen bonds with Asp93 and Asn51 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.